4-Hydroxy-3,5-diiodobenzohydrazide

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Hydroxy-3,5-diiodobenzohydrazide (CAS 89011-17-6) is a non-substitutable halogenated benzohydrazide. The dual C3/C5 iodine atoms serve as orthogonal handles for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling synthesis of unsymmetrical biaryl libraries inaccessible from non-iodinated analogs. Its optimal XLogP3 (1.4) and TPSA (75.4 Ų) produce CNS-penetrant hydrazone derivatives with AChE IC50 values as low as 15.1 μM—outperforming rivastigmine. The 3,5-diiodosalicylidene scaffold demonstrates potent anti-MRSA activity (MIC 7.81 μM) and selective HepG2 cytotoxicity (IC50 11.72 μM). Non-iodinated benzohydrazides cannot replicate these iodine-dependent halogen-bonding and pharmacokinetic properties.

Molecular Formula C7H6I2N2O2
Molecular Weight 403.94 g/mol
CAS No. 89011-17-6
Cat. No. B3058341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3,5-diiodobenzohydrazide
CAS89011-17-6
Molecular FormulaC7H6I2N2O2
Molecular Weight403.94 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)C(=O)NN
InChIInChI=1S/C7H6I2N2O2/c8-4-1-3(7(13)11-10)2-5(9)6(4)12/h1-2,12H,10H2,(H,11,13)
InChIKeyVTEWBWJTYCPLPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3,5-diiodobenzohydrazide (CAS 89011-17-6): Iodinated Hydrazide Building Block for Bioactive Molecule Synthesis


4-Hydroxy-3,5-diiodobenzohydrazide (CAS 89011-17-6, MW 403.94 g/mol, C₇H₆I₂N₂O₂) is a halogenated benzohydrazide derivative characterized by dual iodine substitution at the 3- and 5-positions of the aromatic ring, along with hydroxyl and hydrazide functional groups [1]. This unique substitution pattern confers distinct physicochemical properties, including an XLogP3 of 1.4 and a topological polar surface area (TPSA) of 75.4 Ų [2], which differentiate it from non-iodinated and brominated analogs. The compound serves primarily as a versatile synthetic intermediate for the preparation of iodinated hydrazide-hydrazones, 1,2-diacylhydrazines, and other heterocyclic scaffolds with demonstrated antimicrobial, cytotoxic, and cholinesterase inhibitory activities [3][4].

Why 4-Hydroxy-3,5-diiodobenzohydrazide (89011-17-6) Cannot Be Replaced by Non-Iodinated or Brominated Benzohydrazides


Generic substitution with non-iodinated or brominated benzohydrazides is scientifically unsound due to the profound influence of iodine atoms on molecular properties and downstream biological activity. The 3,5-diiodo substitution in 4-hydroxy-3,5-diiodobenzohydrazide increases lipophilicity (XLogP3 = 1.4) by more than an order of magnitude compared to the non-iodinated analog (LogP = 0.12–0.22) [1], while simultaneously enabling specific halogen bonding interactions not achievable with bromine or hydrogen [2]. Furthermore, the iodine atoms serve as strategic handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) that are not feasible with non-halogenated counterparts [3]. In biological systems, the 3,5-diiodosalicylidene scaffold—accessible only from this iodinated building block—consistently demonstrates enhanced antimicrobial and cytotoxic potency relative to 4-hydroxy isomers lacking iodine [4]. The following quantitative evidence substantiates why this compound occupies a non-interchangeable niche.

Quantitative Differentiation of 4-Hydroxy-3,5-diiodobenzohydrazide (89011-17-6) from Closest Analogs


Enhanced Lipophilicity (XLogP3 = 1.4) vs. Non-Iodinated Analog (LogP = 0.12–0.22) Drives Superior CNS Drug-Likeness

4-Hydroxy-3,5-diiodobenzohydrazide exhibits an XLogP3 value of 1.4 [1], which is approximately 6.4- to 11.7-fold higher than the non-iodinated analog 4-hydroxybenzohydrazide (LogP = 0.12–0.22) [2]. This substantial increase in lipophilicity positions the compound within the optimal LogP range (1–3) for central nervous system (CNS) drug candidates, as defined by the BOILED-Egg model [3]. The brominated analog 3,5-dibromo-4-hydroxybenzohydrazide has a LogP of 1.52 , which is comparable to the target compound, but the iodine atoms confer distinct advantages for halogen bonding and metabolic stability that bromine does not provide [4].

Medicinal Chemistry Drug Design Physicochemical Profiling

Iodine-Specific Synthetic Versatility: Cross-Coupling Handles Absent in Non-Halogenated Analogs

The 3,5-diiodo substitution pattern provides two chemically distinct aryl iodide handles that enable sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) for the construction of complex molecular architectures [1]. This feature is absent in the non-iodinated analog 4-hydroxybenzohydrazide, which lacks halogens for Pd-catalyzed couplings, and only partially present in the mono-iodinated or brominated analogs . The target compound's density (2.5 g/cm³) and exact mass (403.85187 g/mol) also differ significantly from the non-iodinated analog (density not reported; MW 152.15 g/mol), affecting reaction stoichiometry and purification [2][3].

Organic Synthesis Cross-Coupling Building Block

Proven Efficacy as Precursor to Cholinesterase Inhibitors with IC50 Values Superior to Rivastigmine

Hydrazide-hydrazones synthesized from 4-hydroxy-3,5-diiodobenzohydrazide-derived benzaldehydes exhibit acetylcholinesterase (AChE) inhibition with IC50 values ranging from 15.1 to 140.5 μM and butyrylcholinesterase (BuChE) IC50 values of 35.5–170.5 μM [1]. Notably, the most potent derivative, N'-[(E)-(4-hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide (2k), demonstrated IC50 values lower than the reference drug rivastigmine against AChE, and several derivatives showed comparable BuChE inhibition to rivastigmine [2]. In contrast, hydrazones lacking the 3,5-diiodo substitution pattern typically exhibit weaker or negligible cholinesterase inhibition [3].

Alzheimer's Disease Cholinesterase Inhibition Neuropharmacology

3,5-Diiodosalicylidene Scaffold Confers Enhanced Antimicrobial Potency (MIC 7.81 μM vs. Gram-Positive MRSA) Relative to 4-Hydroxy Isomers

Hydrazide-hydrazones derived from 4-hydroxy-3,5-diiodobenzohydrazide and 3,5-diiodosalicylaldehyde (compounds 1) demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 7.81 μM [1]. In stark contrast, the 4-hydroxy isomers (compounds 2) derived from the same hydrazide but different aldehyde positioning exhibit 'low biological activity' [2]. Additionally, four derivatives showed antifungal activity with MIC ≥1.95 μM, and cytotoxicity against HepG2 cells with IC50 values from 11.72 μM, while normal HK-2 kidney cells showed lower sensitivity (IC50 from 26.80 μM), indicating a degree of selectivity [3].

Antimicrobial MRSA Drug Resistance

High-Value Application Scenarios for 4-Hydroxy-3,5-diiodobenzohydrazide (CAS 89011-17-6) Based on Quantitative Evidence


Synthesis of CNS-Penetrant Cholinesterase Inhibitors for Alzheimer's Disease Drug Discovery

Leveraging the optimal LogP (1.4) and TPSA (75.4 Ų) of 4-hydroxy-3,5-diiodobenzohydrazide, medicinal chemistry groups can design hydrazide-hydrazone derivatives that meet BOILED-Egg criteria for blood-brain barrier penetration [1]. The compound's derived hydrazones have demonstrated AChE IC50 values as low as 15.1 μM, with select derivatives outperforming rivastigmine [2]. This makes the hydrazide an essential building block for CNS drug discovery programs targeting neurodegenerative diseases, where non-iodinated analogs fail to achieve adequate brain exposure due to insufficient lipophilicity [3].

Construction of Anti-MRSA and Antifungal Agent Libraries via Hydrazone Condensation

For antimicrobial resistance research, 4-hydroxy-3,5-diiodobenzohydrazide enables access to the 3,5-diiodosalicylidene scaffold, which has been shown to potentiate antimicrobial activity against Gram-positive pathogens including MRSA (MIC 7.81 μM) [1]. The same scaffold also yields antifungal compounds (MIC ≥1.95 μM) with selective cytotoxicity toward cancer cells (HepG2 IC50 11.72 μM) over normal kidney cells (HK-2 IC50 26.80 μM) [2]. In contrast, 4-hydroxy isomers derived from alternative condensation pathways show low biological activity, underscoring the non-substitutable nature of this specific hydrazide [3].

Diversification via Sequential Pd-Catalyzed Cross-Coupling of Aryl Iodides

The two aryl iodide substituents at C3 and C5 positions serve as orthogonal handles for sequential Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [1]. This enables the rapid synthesis of unsymmetrical biaryl or alkyne-functionalized hydrazide libraries that are inaccessible from non-halogenated benzohydrazides [2]. The iodinated hydrazide's higher molecular weight (403.94 g/mol) and density (2.5 g/cm³) also facilitate easier purification and handling in parallel synthesis workflows compared to lighter, non-halogenated analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3,5-diiodobenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.